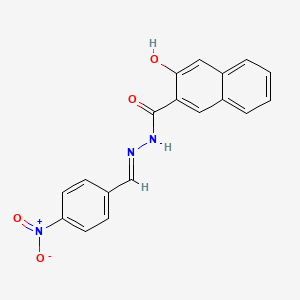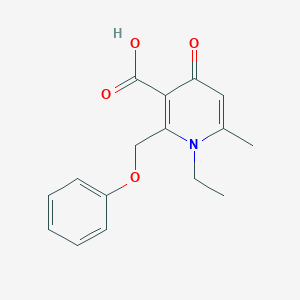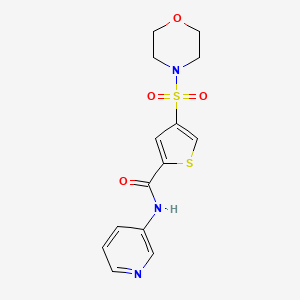![molecular formula C17H12N2O2 B5604606 1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5604606.png)
1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related structures to 1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone involves various chemical reactions. One approach includes the use of hexacarbonylmolybdenum(0) to define coordination characteristics of bidentate nitrogen-donor ligands, demonstrating a method for constructing the compound’s framework (Batten, Canty, Cavell, Skelton, & White, 2006). Another process describes the ultrasound-assisted Rap-Stoermer reaction, indicating a pathway for synthesizing related methanone derivatives (Zhang, Yan, Li, & Gao, 2012).
Molecular Structure Analysis
The molecular structure has been explored through methods like X-ray diffraction and spectroscopy. Studies have shown compounds with similar frameworks exhibit specific crystal structures and bonding patterns, which can provide insights into the geometry and electron distribution within 1-benzofuran-2-yl derivatives (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Chemical Reactions and Properties
Compounds of similar structure have been synthesized and assessed for various chemical properties. For example, a study on benzofuran derivatives highlights their potential in generating new chemical entities through different reactions and conditions, leading to a broad range of applications (Shankar, Jalapathi, Saikrishna, Perugu, & Manga, 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, can be inferred from related compounds. Studies on similar methanone derivatives provide details on crystallinity, stability, and thermodynamic properties which are crucial for understanding the physical behavior of 1-benzofuran-2-yl derivatives (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical behavior, such as reactivity and interaction with other substances, can be deduced from related research. For instance, analyses on benzofuran and imidazopyridine derivatives provide insights into their chemical stability, reactivity, and potential biological activity, which can be applicable to this compound (Mitsumoto & Nitta, 2004).
Mécanisme D'action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors . Additionally, these compounds have been described as cyclin-dependent kinase (CDK) inhibitors , suggesting potential targets in cell cycle regulation.
Mode of Action
Similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effects by blocking gaba receptors . This suggests that 1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone might interact with its targets in a similar manner, leading to changes in cellular signaling.
Biochemical Pathways
Given the potential targets mentioned above, it is plausible that this compound could influence pathways related to neurotransmission (via gaba receptors) and cell cycle regulation (via cdk inhibition) .
Result of Action
Similar compounds have shown a broad spectrum of biological activity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.
Action Environment
The synthesis of similar compounds has been achieved under various conditions, including solvent- and catalyst-free methods . This suggests that the compound’s action might be influenced by the chemical environment in which it is synthesized or administered.
Analyse Biochimique
Biochemical Properties
1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with γ-aminobutyric acid (GABA) receptors, similar to other imidazo[1,2-a]pyridine derivatives . This interaction can modulate neurotransmitter release and synaptic transmission, potentially leading to sedative and anxiolytic effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines . Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA receptors, altering their conformation and activity . This binding can inhibit or activate the receptors, depending on the context, leading to changes in neurotransmitter release and synaptic transmission. Additionally, the compound may inhibit the activity of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anxiolytic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via renal or hepatic routes . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in various tissues, including the brain, liver, and kidneys . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of transport proteins that facilitate its uptake and efflux .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
1-benzofuran-2-yl-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-7-19-13(10-18-16(19)8-11)17(20)15-9-12-4-2-3-5-14(12)21-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGWAJXHXGNNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5604535.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5604553.png)




![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5604574.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(3-pyridinylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5604582.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid](/img/structure/B5604592.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5604596.png)
![phenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5604600.png)
